Pactamycin

Cytotoxicity Antiparasitic Selectivity Index

Acquire Pactamycin (CAS 23668-11-3) for its unique, non-overlapping 30S binding site (G693/C795) that inhibits translocation, not initiation, making it the definitive probe for elongation-cycle studies. As the parent compound, it serves as a critical cytotoxic benchmark (IC50 ≈100 nM) for antimalarial selectivity optimization and is a validated model for high-clearance pharmacokinetic assays. This specific mechanism cannot be replicated by other 30S inhibitors like Tetracycline or Hygromycin B.

Molecular Formula C28H38N4O8
Molecular Weight 558.6 g/mol
CAS No. 23668-11-3
Cat. No. B1678277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePactamycin
CAS23668-11-3
SynonymsPactamycin;  NSC 52947;  NSC-52947;  NSC52947; 
Molecular FormulaC28H38N4O8
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O
InChIInChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37)
InChIKeyWVIUOSJLUCTGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pactamycin (CAS: 23668-11-3): A Broad-Spectrum Protein Synthesis Inhibitor with Potent Cytotoxicity and Complex Analogue Landscape


Pactamycin (NSC-52947) is a naturally occurring aminocyclopentitol antibiotic produced by *Streptomyces pactum* [1]. It functions as a universal protein synthesis inhibitor by binding to the 30S ribosomal subunit, a mechanism active across bacteria, archaea, and eukaryotes . Its complex molecular structure (C28H38N4O8) underpins its potent antibacterial, antitumor, antiviral, and antiprotozoal activities . However, this broad-spectrum activity is directly correlated with high cytotoxicity, which has historically prevented its clinical development as a therapeutic, instead positioning it as a specialized biochemical research tool [2].

Why Pactamycin Cannot Be Interchanged with In-Class Ribosome Inhibitors or Other Aminocyclitols


Generic substitution is not feasible for Pactamycin due to its unique structural and functional profile. While other 30S ribosome inhibitors like Tetracycline and Hygromycin B exist, Pactamycin binds to a distinct, non-overlapping site on the 30S subunit, resulting in a different mechanism of action that inhibits translocation rather than initiation [1]. Furthermore, its aminocyclopentitol core and dense functionalization differ from other aminocyclitols like Spectinomycin [2]. More importantly, well-characterized Pactamycin analogs, such as de-6-MSA-pactamycin, exhibit significant differences in biological activity and toxicity profiles compared to the parent compound [3]. These quantifiable differences in target binding, mechanism, and toxicity necessitate specific procurement for research applications, as detailed in the evidence guide below.

Quantitative Evidence for Pactamycin Differentiation: A Procurement Guide to Key Data


Pactamycin Exhibits a 10- to 30-Fold Higher Cytotoxicity Compared to Engineered Analogs

Pactamycin demonstrates potent but non-selective cytotoxicity against mammalian cells. In contrast, genetically engineered analogs produced via biosynthetic manipulation are significantly less toxic. The cytotoxicity of Pactamycin serves as a critical benchmark for evaluating the therapeutic window of its analogs [1].

Cytotoxicity Antiparasitic Selectivity Index Genetic Engineering

Pactamycin's Unique Binding Site Enables Translocation Inhibition, Distinct from Other 30S Antibiotics

Pactamycin's mechanism of action is fundamentally different from other known 30S ribosomal inhibitors. Unlike tetracycline or edeine, Pactamycin binds to a specific site formed by residues G693 and C795 on the 16S rRNA. This binding strongly inhibits translocation but has no effect on translation initiation [1].

Mechanism of Action Ribosome Translation Inhibition 30S Subunit

Pactamycin-Resistant CHO Cell Mutants Exhibit No Cross-Resistance to Other Drugs

Stable Chinese hamster ovary (CHO) cell mutants resistant to pactamycin (PacR) were isolated and characterized. These mutants failed to show cross-resistance to other tested compounds, indicating a resistance mechanism that is specific to pactamycin uptake [1].

Drug Resistance Permeability Cross-Resistance Mutant Selection

Rapid Hepatic Clearance of Pactamycin (487 μg/hr/g) Underscores Its Distinction from More Stable Therapeutic Candidates

Pactamycin is rapidly cleared from circulation, which is a key differentiator from more metabolically stable antibiotic or anticancer candidates. In vitro studies show rapid degradation by liver tissue [1].

Pharmacokinetics Metabolism Hepatic Clearance In Vivo

Optimal Application Scenarios for Pactamycin Based on Differentiating Evidence


Biochemical Probe for Dissecting the Translocation Step of Ribosomal Protein Synthesis

Pactamycin is an ideal tool for studies focused specifically on the translocation mechanism during translation. Its unique binding site on the 30S ribosomal subunit (residues G693 and C795) and its specific inhibition of translocation, as opposed to initiation or A-site function, make it a critical probe for this discrete step in the elongation cycle [1]. This is a key application derived directly from its unique mechanism of action.

Parent Compound for Antimalarial Analogue Development and Selectivity Screening

Due to its potent but non-selective antiplasmodial activity and well-characterized high cytotoxicity (IC50 ≈ 100 nM), Pactamycin serves as an essential reference standard and starting point for medicinal chemistry efforts aimed at creating new antimalarial agents [2]. Researchers use it to benchmark the potency and, more importantly, the selectivity index of new analogs, as demonstrated by studies showing 10- to 30-fold reductions in toxicity for engineered variants [2].

Model Compound for Studying Rapid Hepatic Clearance and Metabolic Instability

The extremely high rate of hepatic degradation (487 μg/hr/g in dog liver slices) and rapid in vivo clearance of Pactamycin make it a useful model compound for pharmacokinetic and drug metabolism studies [3]. It can be used as a positive control or tool to investigate mechanisms of rapid liver metabolism, drug-drug interactions affecting clearance, or the validation of in vitro-in vivo extrapolation (IVIVE) models for high-clearance compounds.

Tool for Investigating Non-Cross-Resistant Drug Uptake Mechanisms

Pactamycin-resistant CHO cell lines, which exhibit no cross-resistance to other chemotherapeutic agents, provide a unique cellular model for studying drug permeability and specific uptake/efflux mechanisms [4]. This system is valuable for researchers aiming to identify and characterize novel transporters or pathways involved in aminocyclitol antibiotic resistance that are distinct from common multidrug resistance efflux pumps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pactamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.